molecular formula C7H6N2O2 B138504 6-Formylpicolinamide CAS No. 135450-38-3

6-Formylpicolinamide

Cat. No. B138504
Key on ui cas rn: 135450-38-3
M. Wt: 150.13 g/mol
InChI Key: NBFLHJLCQUACQR-UHFFFAOYSA-N
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Patent
US05371097

Procedure details

A mixture of 6-hydroxymethyl-2-pyridinecarboxamide (100 g) and manganese dioxide (500 g) in chloroform (2 l) was heated under reflux for 48 hours. Manganese dioxide was removed by filtration and the filtrate was evaporated in vacuo to give 6-formyl-2-pyridinecarboxamide (60.46 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
500 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:8]=[C:7]([C:9]([NH2:11])=[O:10])[CH:6]=[CH:5][CH:4]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH:2]([C:3]1[N:8]=[C:7]([C:9]([NH2:11])=[O:10])[CH:6]=[CH:5][CH:4]=1)=[O:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OCC1=CC=CC(=N1)C(=O)N
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
500 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
Manganese dioxide was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=CC(=N1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 60.46 g
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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